molecular formula C24H26N4O3 B2728831 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 384795-34-0

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2728831
CAS No.: 384795-34-0
M. Wt: 418.497
InChI Key: IVCAQNKDMHLAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

The scientific research applications of compounds related to 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one span a broad spectrum of therapeutic areas, including antidepressant and anxiolytic potential , anticancer activities , antibiotic properties , and roles in drug repurposing for various diseases . Notably, these compounds have been investigated for their molecular mechanisms, offering insights into novel drug discovery and development pathways.

  • Behavioral Pharmacology and Anxiolytic Potential : Compounds structurally similar to this compound have shown promise in profiling anxiolytic and antidepressant potential through various in vivo experiments. The selective antagonism of 5-HT1B receptors in these studies suggests utility in treating anxiety and affective disorders (Hudzik et al., 2003).

  • Anticancer and Antitumor Mechanisms : The therapeutic potential of neoechinulins and their derivatives, which share structural motifs with this compound, reveals significant anticancer, anti-neuroinflammatory, and antiviral properties. These findings underscore the potential for developing new drugs based on these compounds for cancer and neurodegenerative diseases (Sharifi‐Rad et al., 2021).

  • Antibiotic and Antimicrobial Applications : Research into the pharmacokinetic properties of nitrofurantoin and nitroxoline, compounds with similar activities to the query compound, has renewed interest due to rising antibiotic resistance. This research identifies a need for updated clinical trials to optimize efficacy and minimize resistance and toxicity (Wijma et al., 2018).

  • Drug Repurposing for Infectious and Non-Infectious Diseases : Aminoquinolines, including chloroquine and its derivatives, have been studied extensively for their repurposing potential beyond antimalarial applications. These studies highlight the significance of understanding pharmacological mechanisms for repurposing in treating cancers, viral infections, and other diseases (Ferreira et al., 2021).

Properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c29-24-23(28(30)31)22(26-16-14-25(15-17-26)18-8-4-5-9-18)20-12-6-7-13-21(20)27(24)19-10-2-1-3-11-19/h1-3,6-7,10-13,18H,4-5,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCAQNKDMHLAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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